molecular formula C12H9N3 B8810896 3-Phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 113277-54-6

3-Phenyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B8810896
M. Wt: 195.22 g/mol
InChI Key: OFMKMVLDGZVWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994202B2

Procedure details

A 2 M aqueous solution of sodium hydroxide (20 mL, manufactured by Kanto Chemical Co., Inc.) was added to a solution of 4-chloropyridine hydrochloride (3.18 g) in tetrahydrofuran (20 mL, manufactured by Kanto Chemical Co., Inc.) to neutralize the solution, and then the mixture was extracted with ethyl acetate (3×50 mL), washed with brine mL), and dried (MgSO4). The solvent was then evaporated to give 4-chloropyridine. 4-Chloropyridine was added dropwise to a solution of lithium diisopropylamide (23% solution in tetrahydrofuran/ethylbenzene/heptane, 14.1 mL, manufactured by Sigma-Aldrich Corp.) in tetrahydrofuran (40 mL, manufactured by Kanto Chemical Co., Inc.) at −78° C., and the mixture was stirred for 30 minutes. Subsequently, N-methoxy-N-methylbenzamide (3.55 mL, manufactured by Sigma-Aldrich Corp.) was further added to the mixture at the same temperature, and while the temperature was gradually raised to room temperature, the mixture was stirred overnight. A saturated aqueous solution of ammonium chloride (50 mL) was added to the reaction solution, and the mixture was extracted with ethyl acetate (3×50 mL), washed with brine (50 mL), and dried (MgSO4). The solvent was then evaporated, isopropanol (20 mL, manufactured by Kanto Chemical Co., Inc.) and hydrazine hydrate (5.0 mL, manufactured by Tokyo Chemical Industry Co., Ltd.) were added to the obtained residue, and the mixture was stirred for one hour at room temperature. A saturated aqueous solution of ammonium chloride (30 mL) was added to the reaction solution, and the mixture was extracted with ethyl acetate (3×30 mL), washed with brine (50 mL), and dried (MgSO4). The solvent was then evaporated, and a saturated aqueous solution of ammonium chloride (50 mL) was added to the reaction solution. The mixture was extracted with ethyl acetate (3×50 mL), washed with brine (50 mL), and dried (MgSO4), and then the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1), to give 4.1 g of the title compound. LC-MS: HPLC retention time 0.64 minutes, m/z (M+H) 232, condition C-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C([N-:11]C(C)C)(C)C.[Li+].CO[N:18](C)[C:19](=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[Cl-].[NH4+]>O1CCCC1>[C:20]1([C:19]2[C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[NH:11][N:18]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.55 mL
Type
reactant
Smiles
CON(C(C1=CC=CC=C1)=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
ADDITION
Type
ADDITION
Details
isopropanol (20 mL, manufactured by Kanto Chemical Co., Inc.) and hydrazine hydrate (5.0 mL, manufactured by Tokyo Chemical Industry Co., Ltd.) were added to the obtained residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of ammonium chloride (30 mL) was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
ADDITION
Type
ADDITION
Details
a saturated aqueous solution of ammonium chloride (50 mL) was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC2=C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.